5-methyl-1-benzothiophene-3-carbaldehyde
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Overview
Description
5-methyl-1-benzothiophene-3-carbaldehyde is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methyl group at the 5-position and an aldehyde group at the 3-position of the benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 3-methylbenzo[b]thiophene with appropriate reagents. For instance, the cycloaddition of 1,4-dithiane-2,5-diol with ynals can produce 2-substituted thiophene 3-carbaldehyde in good yields . Another method involves the phosphine-free palladium coupling of 3-methylbenzo[b]thiophene with aryl halides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
Oxidation: 5-methyl-1-benzothiophene-3-carboxylic acid.
Reduction: 5-methyl-1-benzothiophene-3-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-1-benzothiophene-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzothiophene derivatives are explored for their potential as therapeutic agents in various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
5-methyl-1-benzothiophene-3-carbaldehyde can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene-3-carboxaldehyde: Similar structure but lacks the methyl group at the 5-position.
2-substituted thiophene 3-carbaldehyde: Similar structure but with different substituents at the 2-position.
The presence of the methyl group at the 5-position in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs.
Properties
CAS No. |
32969-19-0 |
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Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
5-methyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3 |
InChI Key |
CICXVKAEDHCPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C=O |
Purity |
95 |
Origin of Product |
United States |
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